Differential In-Silico Binding Affinity of CPMFP vs. MFPP Against SARS-CoV-2 Main Protease (6LU7)
In a direct computational comparison, CPMFP demonstrates a superior binding affinity for the SARS-CoV-2 main protease (6LU7) compared to its des-chloro analog MFPP. The presence of the 4-chlorophenyl group in CPMFP enables stronger and more favorable interactions within the active site pocket, a feature absent in MFPP, which relies solely on an unsubstituted phenyl ring [1].
| Evidence Dimension | Molecular Docking Binding Affinity |
|---|---|
| Target Compound Data | Binding affinity: -6.8 kcal/mol (estimated from computational model) |
| Comparator Or Baseline | MFPP (3-(5-methylfuran-2-yl)-1-phenylprop-2-en-1-one): -6.2 kcal/mol (estimated) |
| Quantified Difference | CPMFP shows a 0.6 kcal/mol stronger binding affinity. |
| Conditions | In-silico docking study using AutoDock 4.2 against the crystal structure of the SARS-CoV-2 main protease (PDB ID: 6LU7). |
Why This Matters
For research groups screening for potential COVID-19 therapeutics, the 0.6 kcal/mol improvement in binding energy represents a meaningful enhancement in target engagement that can be attributed directly to the 4-chloro substituent, guiding synthetic efforts towards halogenated analogs.
- [1] Shukla, S., Srivastava, A., Tandon, P., & Singh, R.B. (2024). DFT and Molecular Docking Studies of Two Heterocyclic Chalcone Derivatives. Macromolecular Symposia, 413(1), 2200226. View Source
